molecular formula C10H15NO3S2 B12397127 Alkyne-SS-COOH

Alkyne-SS-COOH

Cat. No.: B12397127
M. Wt: 261.4 g/mol
InChI Key: PRQQEPIGIRGLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkyne-SS-COOH can be synthesized through various methods. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . This process involves the elimination of hydrogen halide (HX) from the dihalide to form the alkyne.

Industrial Production Methods

Industrial production of alkynes, including this compound, often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and high temperatures is common to facilitate the reaction and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

Alkyne-SS-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas (H₂) and a catalyst such as palladium or platinum.

    Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄).

    Substitution: Sodium amide (NaNH₂) in ammonia (NH₃).

Major Products

    Hydrogenation: Alkanes.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Alkyne-SS-COOH involves its alkyne group participating in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a stable triazole linkage . This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alkyne-SS-COOH is unique due to its combination of an alkyne group and a carboxylic acid group, making it highly versatile for various chemical reactions and applications. Its ability to participate in click chemistry reactions sets it apart from other alkynes .

Properties

Molecular Formula

C10H15NO3S2

Molecular Weight

261.4 g/mol

IUPAC Name

3-[2-(pent-4-ynoylamino)ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C10H15NO3S2/c1-2-3-4-9(12)11-6-8-16-15-7-5-10(13)14/h1H,3-8H2,(H,11,12)(H,13,14)

InChI Key

PRQQEPIGIRGLBU-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NCCSSCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.